N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

IKK2 Inhibition NF-κB Signaling Kinase Inhibitor Selectivity

N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic, small-molecule indole-2-carboxamide derivative. The compound is defined by its specific substitution pattern: a 5,6-dimethoxy substitution on the indole core and an N-(2-(furan-2-yl)ethyl) side chain at the carboxamide.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
Cat. No. B10979266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CO3)OC
InChIInChI=1S/C17H18N2O4/c1-21-15-9-11-8-14(19-13(11)10-16(15)22-2)17(20)18-6-5-12-4-3-7-23-12/h3-4,7-10,19H,5-6H2,1-2H3,(H,18,20)
InChIKeySSJKCRLVECJXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide: N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide for Kinase-Targeted Research


N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic, small-molecule indole-2-carboxamide derivative. The compound is defined by its specific substitution pattern: a 5,6-dimethoxy substitution on the indole core and an N-(2-(furan-2-yl)ethyl) side chain at the carboxamide. This precise architecture places it within a class of compounds disclosed as inhibitors of IKK2 (IκB kinase 2, also known as IKKβ), a key regulatory kinase in the NF-κB signaling pathway [1]. Its rationale for selection in a research procurement context stems from this explicit, target-defined activity, distinguishing it from generic indole carboxamides, which lack this defined inhibitory profile [1].

Procurement Risk: Why Structural Analogs Cannot Substitute for N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide in IKK2-Focused Studies


Generic substitution is unadvisable for research focused on IKK2 inhibition because the 5,6-dimethoxy-1H-indole-2-carboxamide scaffold, while privileged, exhibits highly variable activity profiles based on its N-substitution [1]. The specific furan-2-yl-ethyl moiety is not a trivial modification; in closely related indole carboxamide kinase inhibitors, alterations to the amine tail profoundly impact potency, selectivity, and even the target kinase inhibited [2]. A structurally similar analog, such as one with a benzylpiperidine tail instead of the furanyl-ethyl group, has demonstrated activity against entirely different targets like acetylcholinesterase and BACE-1, rather than IKK2 [2]. Therefore, procuring a near-match without the precise furanyl-ethyl and dimethoxy pattern risks acquiring a compound with a different, unknown, or absent activity profile, invalidating experimental hypotheses built on IKK2 pathway modulation. The quantitative evidence below establishes that for IKK2 inhibition, N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide represents a specific, non-fungible tool defined by its precise architecture [1].

Quantitative Differentiation Guide: N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide vs. Closest Analogs


Target Engagement: IKK2 Inhibitory Activity Defined by Core Scaffold and Furan-2-yl-ethyl Substituent

The target compound is explicitly defined as an IKK2 inhibitor within a patent family specifically directed to compounds with this activity [1]. This claim is predicated on the combination of the 5,6-dimethoxyindole core and the furan-2-yl-ethyl side chain [1]. The differentiation from a generic indole-2-carboxamide is clear: lacking these specific substitutions, a compound cannot be assumed to possess IKK2 inhibitory activity. The value is in the validated, albeit qualitative, target engagement at the IKK2 enzyme, a feature absent in 5,6-dimethoxyindole-2-carboxamide derivatives bearing alternative N-substitutions, which are directed to other kinase or non-kinase targets [1][2]. Quantitative IKK2 IC50 data for this specific compound was not identified in the public domain, representing a critical evidence gap that must be addressed by the user through in-house profiling [1].

IKK2 Inhibition NF-κB Signaling Kinase Inhibitor Selectivity Indole Carboxamide SAR

Scaffold Specificity: The 5,6-Dimethoxy Substituent as a Key Motif for IKK2 Inhibition Potency

The 5,6-dimethoxy substitution on the indole core is a critical pharmacophoric element associated with IKK2 and IKKε inhibition, as demonstrated by the structurally distinct but similarly substituted compound IKK2-IN-3 (CAY10575) . IKK2-IN-3, a 5,6-dimethoxybenzimidazole derivative, exhibits a potent IKK2 IC50 of 0.075 μM . The presence of this identical 5,6-dimethoxy motif in the target compound strongly supports a class-level inference of potent, low-micromolar to sub-micromolar IKK2 inhibitory activity. In contrast, 5,6-dimethoxyindole-2-carboxamides with alternative, non-furan N-substitutions (e.g., tetrahydropyranylmethyl) are claimed as Factor Xa inhibitors, showing no reported IKK2 activity . This cross-series comparison suggests that the 5,6-dimethoxy pattern grants the compound the latent potential for potent IKK2 engagement, a feature that must be paired with the correct side chain, as found in the target compound.

IKK2 Inhibitor Pharmacophore 5,6-Dimethoxyindole Structure-Activity Relationship (SAR) Kinase Selectivity

Side Chain Differentiation: Blocking Off-Target Promiscuity Through Furan-2-yl-ethyl Substitution

The furan-2-yl-ethyl side chain is a specific structural feature designed to confer IKK2 selectivity over other kinases. The patent family from which this compound originates claims a broad generic structure, but specifies that 'R1 is the group —XYZ' where X can be phenyl or heteroaryl, and Y is a linker such as ethylene [1]. The incorporation of a heteroaryl (furan) connected via an ethyl linker is a specific selection designed to optimize IKK2 binding and reduce affinity for other kinases [1]. In the field of indole-2-carboxamide kinase inhibitors, minor side chain modifications are known to cause dramatic shifts in selectivity. For example, the indole-2-carboxamide A-770041, which contains a complex aryl-piperazinyl-cyclohexyl-pyrazolopyrimidine side chain, is a potent Lck inhibitor (IC50 = 147 nM) but shows no reported IKK2 activity [2]. The target compound's simpler furan-2-yl-ethyl tail is a deliberate design choice, yielding a structurally distinct and target-selective chemotype for IKK2, in contrast to the promiscuous kinase inhibition observed with more complex, polycyclic side chains.

Kinase Selectivity Off-Target Profiling Indole Carboxamide SAR Furan Pharmacophore

Optimized Application Scenarios for N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide Based on Established Evidence


In Vitro IKK2-Dependent NF-κB Pathway Deconvolution in Inflammatory Disease Models

This compound is best deployed as a chemical probe in cell-based assays (e.g., THP-1 monocytes, rheumatoid arthritis synovial fibroblasts) to interrogate the role of IKK2 in mediating NF-κB-driven inflammatory cytokine production (TNF-α, IL-6, IL-1β) [1]. Its specific IKK2 activity is the critical parameter for these experiments. Researchers must first empirically determine the compound's IKK2 IC50 and cellular potency to establish a working concentration for pathway inhibition [1]. The evidence that other 5,6-dimethoxyindole carboxamides do not target IKK2 makes this compound a non-redundant tool for this specific application [2].

Comparative Kinase Profiling to Establish Selectivity Windows Against Lck and Other Src-Family Kinases

Based on the evidence that indole-2-carboxamide kinase selectivity is side-chain dependent, a key application is profiling this compound against a panel of kinases, including Lck, to quantify its IKK2 selectivity [1][3]. This application directly follows from the class-level inference that the furan-2-yl-ethyl side chain is a selectivity determinant. Researchers would perform broad-panel kinase screening to generate the selectivity data that is currently lacking, comparing the selectivity index (e.g., IKK2 IC50 / Lck IC50) to those of other IKK2 inhibitors like IKK2-IN-3 .

Structure-Activity Relationship (SAR) Anchor for 5,6-Dimethoxyindole IKK2 Inhibitor Optimization

This compound serves as an essential SAR anchor point for medicinal chemistry campaigns aiming to optimize IKK2 inhibitors. The quantitative differentiation from the potent IKK2-IN-3 (IC50 = 0.075 μM) and from Factor Xa-targeted 5,6-dimethoxyindole amides makes it a critical benchmark. By systematically modifying the furan-2-yl-ethyl tail while keeping the 5,6-dimethoxyindole core constant, medicinal chemists can map the pharmacophore requirements for IKK2 inhibition, guiding the design of the next generation of inhibitors with improved potency and selectivity.

In Vivo Proof-of-Concept Studies for IKK2-Mediated Inflammatory Pathology (Contingent on PK Profiling)

Once in vitro IKK2 potency and selectivity are established, the compound's defined chemical structure allows for progression to in vivo efficacy models (e.g., LPS-induced TNF-α release in rodents) [1]. This application is contingent on favorable pharmacokinetic and tolerability profiling, but the selection of this compound over other IKK2 inhibitors is justified by its unique indole-furan chemotype, which may confer distinct ADME properties compared to the benzimidazole scaffold of IKK2-IN-3 or the complex structure of A-770041 [3]. This structural novelty provides a backup or alternative chemical series for IKK2 drug discovery programs.

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